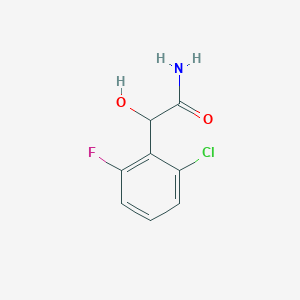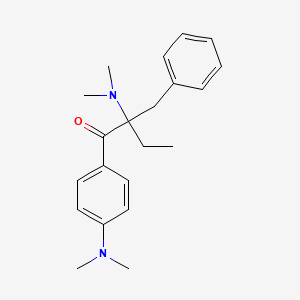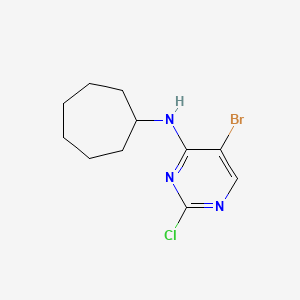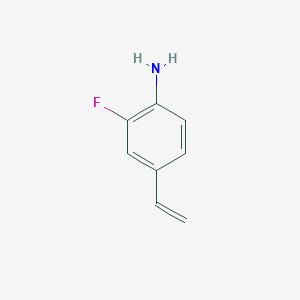
(2,3,4,5,6-Pentafluorophenyl)methyl-triphenyl-phosphonium;bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3,4,5,6-Pentafluorophenyl)methyl-triphenyl-phosphonium;bromide is a chemical compound with the molecular formula C25H17BrF5P. It is a phosphonium salt where the phosphonium ion is bonded to a pentafluorobenzyl group and three phenyl groups. This compound is known for its applications in organic synthesis and analytical chemistry due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2,3,4,5,6-Pentafluorophenyl)methyl-triphenyl-phosphonium;bromide typically involves the reaction of pentafluorobenzyl bromide with triphenylphosphine. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under reflux conditions. The reaction can be optimized using microwave irradiation, which significantly reduces the reaction time and increases the yield .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis are common to enhance efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions: (2,3,4,5,6-Pentafluorophenyl)methyl-triphenyl-phosphonium;bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in redox reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkoxides, thiolates, and amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or THF.
Oxidation and Reduction: These reactions may involve reagents like hydrogen peroxide or sodium borohydride under controlled conditions.
Major Products: The major products of these reactions depend on the specific nucleophile or oxidizing/reducing agent used. For example, substitution with an alkoxide would yield an ether derivative .
Aplicaciones Científicas De Investigación
Chemistry: (2,3,4,5,6-Pentafluorophenyl)methyl-triphenyl-phosphonium;bromide is used as a reagent in organic synthesis, particularly in the preparation of Wittig reagents for olefination reactions .
Biology and Medicine: In biological research, it is used for the derivatization of biomolecules to enhance their detection and quantification in mass spectrometry .
Industry: The compound is employed in the analysis of trace organics in environmental samples, such as identifying pollutants in surface waters .
Mecanismo De Acción
The mechanism of action of (2,3,4,5,6-Pentafluorophenyl)methyl-triphenyl-phosphonium;bromide involves its ability to act as a phase-transfer catalyst, facilitating the transfer of reactants between different phases. The pentafluorobenzyl group enhances the compound’s reactivity and stability, making it effective in various chemical transformations .
Comparación Con Compuestos Similares
- Benzyltriphenylphosphonium bromide
- Methyltriphenylphosphonium bromide
Comparison: Compared to its analogs, (2,3,4,5,6-Pentafluorophenyl)methyl-triphenyl-phosphonium;bromide exhibits higher reactivity due to the electron-withdrawing effects of the pentafluorobenzyl group. This makes it more effective in certain synthetic applications and analytical techniques .
Propiedades
Fórmula molecular |
C25H17BrF5P |
|---|---|
Peso molecular |
523.3 g/mol |
Nombre IUPAC |
(2,3,4,5,6-pentafluorophenyl)methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C25H17F5P.BrH/c26-21-20(22(27)24(29)25(30)23(21)28)16-31(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15H,16H2;1H/q+1;/p-1 |
Clave InChI |
CFQPYIMQKFBJAP-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)[P+](CC2=C(C(=C(C(=C2F)F)F)F)F)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
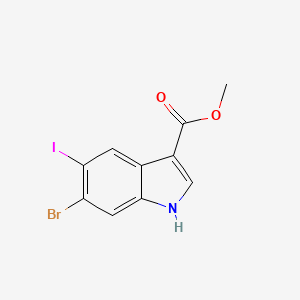


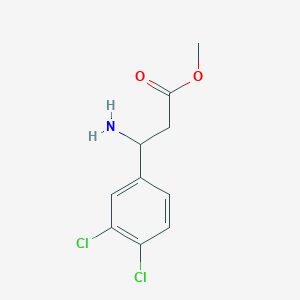
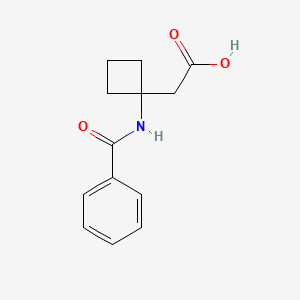


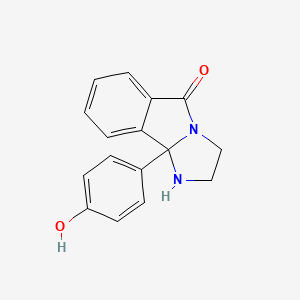
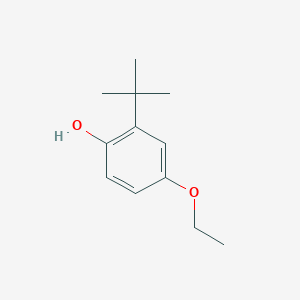
![1-[4-(Hydroxymethyl)phenyl]propan-2-one](/img/structure/B8705360.png)
